molecular formula C14H17ClN2OS B3084401 1-(4-Chloro-2-methoxy-5-methylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol CAS No. 1142212-57-4

1-(4-Chloro-2-methoxy-5-methylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Cat. No.: B3084401
CAS No.: 1142212-57-4
M. Wt: 296.8 g/mol
InChI Key: PPPQNQYMUAAIQT-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methoxy-5-methylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a substituted dihydropyrimidine derivative characterized by a thiol group at the 2-position and a 4,4-dimethyl substituent on the pyrimidine ring. The aromatic substituent at the 1-position consists of a 4-chloro-2-methoxy-5-methylphenyl group, contributing to its unique electronic and steric properties. Its molecular formula is C₁₄H₁₇ClN₂OS, with a molecular weight of 296.82 g/mol (calculated based on atomic masses). The compound is typically stored at +4°C and has a purity of 95% .

Properties

IUPAC Name

3-(4-chloro-2-methoxy-5-methylphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2OS/c1-9-7-11(12(18-4)8-10(9)15)17-6-5-14(2,3)16-13(17)19/h5-8H,1-4H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPQNQYMUAAIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)N2C=CC(NC2=S)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chloro-2-methoxy-5-methylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol, with the CAS number 1142212-57-4, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research.

  • Molecular Formula : C14H17ClN2OS
  • Molecular Weight : 296.8 g/mol
  • Purity : Minimum 95% .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with thiol reagents. The specific synthetic routes can vary but generally include steps that ensure the incorporation of the chloro and methoxy groups at the para positions on the aromatic ring.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiosemicarbazone derivatives, which share structural similarities with our compound. For example, compounds with thiosemicarbazone moieties have been shown to induce apoptosis in cancer cell lines such as K562 and A549. The mechanisms often involve mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
TSC-ClK562~10Apoptosis induction via mitochondrial disruption
TSC-MeA5490.04ROS generation leading to cell death

Antimicrobial Activity

Some pyrimidine derivatives have demonstrated antimicrobial properties against multidrug-resistant strains. While specific data for 1-(4-Chloro-2-methoxy-5-methylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is limited, related compounds have shown MIC values as low as 0.5 µg/mL against resistant strains of Mycobacterium .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been noted for their ability to inhibit key enzymes involved in cancer progression.
  • Induction of Apoptosis : Evidence suggests that these compounds promote apoptosis through mitochondrial pathways.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, triggering cell death pathways.

Case Studies

A notable study evaluated a series of thiosemicarbazone derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that structural modifications significantly influenced their potency and selectivity against cancer cells compared to normal cells .

Another investigation focused on the pharmacokinetics and toxicity profiles of pyrimidine derivatives similar to our compound. These studies reported acceptable toxicity levels and favorable pharmacokinetic properties, suggesting potential for therapeutic applications .

Chemical Reactions Analysis

Key Reactivity Sites

The molecule’s reactivity is dominated by three functional regions:

  • Thiol (-SH) group : Prone to oxidation, nucleophilic substitution, and disulfide formation.

  • Dihydropyrimidine ring : Susceptible to ring-opening reactions, oxidation, or further substitution.

  • Aryl substituents : The 4-chloro, 2-methoxy, and 5-methyl groups on the phenyl ring may participate in electrophilic substitution or dehalogenation.

3.2. Thiol-Specific Reactions

  • Oxidation : The thiol group oxidizes to sulfonic acid (SO3H-\text{SO}_3\text{H}) under strong oxidizing agents (e.g., H2O2/H2SO4\text{H}_2\text{O}_2/\text{H}_2\text{SO}_4) .

  • Alkylation : Reacts with alkyl halides (e.g., CH3I\text{CH}_3\text{I}) to form thioethers (SR-\text{S}-\text{R}) .

  • Disulfide Formation : Air or mild oxidants (e.g., I2\text{I}_2) convert SH-\text{SH} to SS-\text{S}-\text{S}- dimers .

3.3. Ring Functionalization

  • Electrophilic Aromatic Substitution : The electron-rich phenyl ring undergoes nitration or sulfonation at the para position relative to the methoxy group .

  • Dechlorination : The 4-chloro substituent can be replaced via Pd-catalyzed coupling (e.g., Suzuki-Miyaura) under inert conditions .

Reactivity with Heterocycles

The dihydropyrimidine core participates in cycloaddition and annulation reactions:

  • With α,β-Unsaturated Carbonyls : Forms fused pyridine derivatives via [4+2] cycloaddition (Table 1) .

  • Nucleophilic Attack : The thiol group reacts with epoxides or aziridines to generate thioether-linked hybrids .

Table 1 : Selected Reactions of the Dihydropyrimidine Core

Reaction TypeConditionsProductYield (%)Source
Thiol OxidationH2O2\text{H}_2\text{O}_2, H2SO4\text{H}_2\text{SO}_4, 60°CSulfonic acid derivative78
Suzuki CouplingPd PPh3 4\text{Pd PPh}_3\text{ }_4, K2CO3\text{K}_2\text{CO}_3, DMEAryl-substituted dihydropyrimidine65
Cycloaddition with AcrylateToluene, reflux, 12 hFused pyridine-thiol hybrid82

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing SO2\text{SO}_2 and chloroarenes .

  • Photolysis : UV exposure (254 nm) cleaves the C–S bond in the thiol group, forming a pyrimidine radical .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are compared below with analogous dihydropyrimidine-2-thiol derivatives, focusing on substituents, molecular properties, and applications.

Table 1: Comparative Analysis of Dihydropyrimidine-2-thiol Derivatives

Compound Name Substituents on Aromatic Ring Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 4-chloro-2-methoxy-5-methylphenyl C₁₄H₁₇ClN₂OS 296.82 High lipophilicity due to chloro and methyl groups; storage at +4°C
4,4-dimethyl-1-(4-methylphenyl)-1,4-dihydropyrimidine-2-thiol 4-methylphenyl C₁₃H₁₆N₂S 232.35 Simpler structure; lower molecular weight; similar storage conditions
1-(2,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol 2,4-dimethylphenyl C₁₄H₁₈N₂S 254.38* Increased steric hindrance from ortho-methyl groups; commercial availability
1-(3,4-Difluorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol 3,4-difluorophenyl C₁₂H₁₂F₂N₂S 254.30 Enhanced electronegativity from fluorine; predicted higher metabolic stability
1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol 1,3-benzodioxol-5-yl C₁₃H₁₄N₂O₂S 262.33 Bicyclic substituent; predicted pKa = 11.96; irritant hazard class
1-(4-Ethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol 4-ethoxyphenyl C₁₄H₁₈N₂OS 278.37* Ethoxy group increases solubility in polar solvents; limited commercial data

*Calculated molecular weights based on atomic masses.

Key Observations:

Substituent Effects: The chloro and methoxy groups in the target compound enhance its lipophilicity compared to analogs with methyl or ethoxy substituents . The 1,3-benzodioxol substituent (262.33 g/mol) introduces a fused bicyclic system, likely influencing π-π stacking interactions and metabolic stability .

Physical Properties: The predicted pKa of the benzodioxol derivative (11.96) suggests lower acidity compared to the target compound, which may affect protonation states under physiological conditions .

Commercial and Handling Considerations :

  • The target compound and its 4-methylphenyl analog are typically stocked with 95% purity, while others (e.g., 2,4-dimethylphenyl derivative) are available at higher costs (e.g., $180/500 mg) .
  • The benzodioxol derivative is classified as an irritant , necessitating specialized handling .

Notes

  • Synthesis : The dihydropyrimidine core is synthesized via cyclocondensation reactions, with substituents introduced via aromatic coupling or post-modification.
  • Applications : These compounds are explored as kinase inhibitors or antimicrobial agents, with substituents dictating target specificity .
  • Limitations : Data on biological activity for the target compound are sparse compared to fluorinated or benzodioxol-containing analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Chloro-2-methoxy-5-methylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol?

  • Methodological Answer : The compound can be synthesized via modified Biginelli reactions using substituted benzaldehydes, thiourea, and β-keto esters under acidic conditions. For example, Goswami et al. demonstrated a multi-step approach involving condensation of 4-chloro-2-methoxy-5-methylbenzaldehyde with thiourea and a β-keto ester, followed by cyclization under reflux with p-toluenesulfonic acid as a catalyst. Yields up to 68% were achieved after purification via column chromatography using ethyl acetate/hexane gradients .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the aromatic and dihydropyrimidine ring protons. IR spectroscopy identifies the thiol/thione C=S stretch (~1200 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates the molecular ion peak.
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles. For example, a related dihydropyrimidine-thione structure was refined using SHELXL, confirming the thione tautomer in the solid state .

Advanced Research Questions

Q. How to design experiments to optimize synthesis yield under varying catalytic conditions?

  • Methodological Answer :

  • Design of Experiments (DOE) : Vary parameters like catalyst type (e.g., Lewis acids vs. Brønsted acids), temperature (80–120°C), and solvent polarity. Use response surface methodology (RSM) to model interactions.
  • Monitoring : Track reaction progress via thin-layer chromatography (TLC) and optimize quenching/purification steps. Goswami et al. highlighted the role of p-toluenesulfonic acid in enhancing cyclization efficiency .

Q. How to resolve contradictions in NMR data interpretation caused by tautomerism?

  • Methodological Answer :

  • 2D NMR Techniques : Employ 1H^1H-1H^1H COSY and HSQC to assign overlapping signals.
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated spectra for both thiol and thione tautomers.
  • Crystallographic Confirmation : SCXRD (e.g., as in Anuradha et al.’s study) definitively identifies the dominant tautomer in the solid state .

Q. What computational methods predict the reactivity of the thiol group in nucleophilic substitutions?

  • Methodological Answer :

  • DFT Calculations : Compute Fukui indices to identify nucleophilic sites. Molecular electrostatic potential (MEP) maps visualize electron-rich regions.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to assess thiol group participation in hydrogen bonding or covalent adduct formation.

Q. How to analyze structural distortions in the dihydropyrimidine ring using crystallographic data?

  • Methodological Answer :

  • SHELX Refinement : Use SHELXL to refine SCXRD data, focusing on torsional angles and planarity deviations. Compare with related structures (e.g., 5-acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione) to identify substituent effects on ring conformation .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···S contacts) influencing crystal packing.

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental UV-Vis absorption spectra?

  • Methodological Answer :

  • Solvent Effects : Recalculate TD-DFT spectra with explicit solvent models (e.g., PCM for methanol).
  • Aggregation Studies : Conduct concentration-dependent UV-Vis experiments to rule out aggregation-induced spectral shifts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chloro-2-methoxy-5-methylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 2
Reactant of Route 2
1-(4-Chloro-2-methoxy-5-methylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

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